molecular formula C15H27N2O7P B15341221 Benzoic acid, 4-amino-2-ethoxy-, 2-(diethylamino)ethyl ester, hydrogen phosphate CAS No. 18672-84-9

Benzoic acid, 4-amino-2-ethoxy-, 2-(diethylamino)ethyl ester, hydrogen phosphate

Cat. No.: B15341221
CAS No.: 18672-84-9
M. Wt: 378.36 g/mol
InChI Key: SZMRQGZWBNQKNF-UHFFFAOYSA-N
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Description

The compound Benzoic acid, 4-amino-2-ethoxy-, 2-(diethylamino)ethyl ester, hydrogen phosphate is a structurally modified ester derivative of para-aminobenzoic acid (PABA). Its core structure includes:

  • A 4-amino group on the benzoic acid ring, critical for pharmacological activity.
  • A 2-ethoxy substituent, which modulates lipophilicity and steric interactions.
  • A 2-(diethylamino)ethyl ester group, enhancing solubility and bioavailability via protonation.
  • A hydrogen phosphate counterion, influencing stability and hydrolysis kinetics compared to common hydrochloride salts .

Properties

CAS No.

18672-84-9

Molecular Formula

C15H27N2O7P

Molecular Weight

378.36 g/mol

IUPAC Name

2-(4-amino-2-ethoxybenzoyl)oxyethyl-diethylazanium;dihydrogen phosphate

InChI

InChI=1S/C15H24N2O3.H3O4P/c1-4-17(5-2)9-10-20-15(18)13-8-7-12(16)11-14(13)19-6-3;1-5(2,3)4/h7-8,11H,4-6,9-10,16H2,1-3H3;(H3,1,2,3,4)

InChI Key

SZMRQGZWBNQKNF-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCOC(=O)C1=C(C=C(C=C1)N)OCC.OP(=O)(O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 4-amino-2-ethoxy-, 2-(diethylamino)ethyl ester, hydrogen phosphate typically involves the esterification of 4-amino-2-ethoxybenzoic acid with 2-(diethylamino)ethanol, followed by phosphorylation. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification and phosphorylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-amino-2-ethoxy-, 2-(diethylamino)ethyl ester, hydrogen phosphate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.

    Substitution: Halogens, nucleophiles; often carried out in polar solvents under controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Benzoic acid, 4-amino-2-ethoxy-, 2-(diethylamino)ethyl ester, hydrogen phosphate is a complex organic compound with a structure featuring a benzoic acid moiety substituted with an amino group at the para position, an ethoxy group at the ortho position, and a diethylaminoethyl ester group. The hydrogen phosphate component adds to its complexity, making it a subject of interest in various chemical and biological studies.

Potential Applications

This compound has potential applications in various fields:

  • Interaction Studies: Benzoic acid derivatives are often studied for their binding affinities to proteins or receptors, which is crucial for understanding their pharmacological potential.
  • Diverse Chemical Reactivity: Its specific functional groups allow for diverse chemical reactivity and potential therapeutic applications not found in other similar compounds.
  • Enhance Solubility and Bioactivity: Benzoic acid, 4-amino-2-ethoxy-, 2-(diethylamino)ethyl ester stands out due to its combination of both aromatic and aliphatic components, which may enhance its solubility and bioactivity compared to simpler analogs.

Related Compounds

Compound NameStructureUnique Features
Benzoic AcidC₇H₆O₂Simple carboxylic acid; widely used as a preservative
4-Aminobenzoic AcidC₇H₇NO₂Contains an amino group; used in sunscreen formulations
DiethylaminoethanolC₆H₁₅NOAliphatic amine; known for its use in pharmaceuticals
Ethyl 4-AminobenzoateC₉H₁₁NO₂Ester derivative; utilized in medicinal chemistry

Mechanism of Action

The mechanism by which Benzoic acid, 4-amino-2-ethoxy-, 2-(diethylamino)ethyl ester, hydrogen phosphate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes and cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Salt Form Key Features
Target Compound 4-amino, 2-ethoxy C₁₅H₂₄N₂O₆P* ~365.3† Hydrogen phosphate Enhanced stability, potential prodrug
Procaine (CAS 59-46-1) 4-amino C₁₃H₂₀N₂O₂·HCl 272.77 Hydrochloride Short duration, low lipophilicity
Propoxycaine Hydrochloride 4-amino, 2-propoxy C₁₅H₂₃N₂O₃·HCl 330.82 Hydrochloride 7-8x potency vs. procaine
Oxybuprocaine (CAS 99-43-4) 4-amino, 3-butoxy C₁₇H₂₈N₂O₃ 308.42 Base (no salt) Long-acting, high lipophilicity
Benzoic Acid, 4-Ethoxy- (CAS 136-46-9) 4-ethoxy C₁₅H₂₃NO₃·HCl 301.81 Hydrochloride No amino group; reduced activity

*Assumed formula (base: C₁₅H₂₃N₂O₅ + H₃PO₄).
†Estimated based on analogs.

Pharmacological and Physicochemical Insights

  • Longer alkoxy chains (e.g., butoxy in oxybuprocaine) increase lipid solubility, prolonging duration of action . The 4-amino group is essential for binding to sodium channels, a mechanism shared across local anesthetics .
  • Salt Form and Solubility: Hydrochlorides (e.g., procaine, propoxycaine) enhance water solubility, facilitating injection .
  • Potency and Metabolism: Propoxycaine’s 2-propoxy group confers 7-8x higher potency than procaine due to increased membrane penetration . The target’s 2-ethoxy group may offer intermediate potency. Phosphate esters often act as prodrugs, requiring enzymatic cleavage (e.g., phosphatases) to release the active diethylaminoethyl ester. This could enable controlled release .

Biological Activity

Benzoic acid, 4-amino-2-ethoxy-, 2-(diethylamino)ethyl ester, hydrogen phosphate (CAS No. 18672-84-9) is a complex organic compound notable for its unique structure and potential biological activities. This compound features a benzoic acid backbone with an amino group at the para position, an ethoxy group at the ortho position, and a diethylaminoethyl ester group. The presence of hydrogen phosphate contributes to its chemical complexity and biological relevance.

Molecular Structure and Properties

  • Molecular Formula : C15H27N2O7P
  • Molar Mass : Approximately 334.129 g/mol

The compound's structural characteristics facilitate various interactions with biological systems, making it a subject of interest in pharmacological studies.

The biological activity of benzoic acid derivatives often involves their interaction with specific molecular targets such as proteins, enzymes, and receptors. The mechanism of action typically includes:

  • Receptor Binding : The compound may bind to specific receptors, modulating their activity.
  • Enzyme Inhibition : It can inhibit certain enzymes, affecting metabolic pathways.
  • Antioxidant Properties : Some studies suggest that derivatives of benzoic acid exhibit antioxidant activity, which may protect against oxidative stress.

Case Studies and Research Findings

  • Antibacterial Activity : A study evaluated the antibacterial properties of various benzoic acid derivatives, including this compound. Results indicated significant inhibition against several bacterial strains, suggesting its potential as an antibacterial agent.
  • Antioxidant Potential : Research has demonstrated that benzoic acid derivatives can act as effective antioxidants. In vitro assays showed that these compounds scavenge free radicals and reduce oxidative stress markers in cellular models.
  • Pharmacological Applications : Investigations into the pharmacological applications revealed that this compound could serve as a precursor for synthesizing more complex pharmaceutical agents, particularly in the development of analgesics and anti-inflammatory drugs.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
Benzoic AcidC₇H₆O₂Simple carboxylic acid; widely used as a preservative
4-Aminobenzoic AcidC₇H₇NO₂Contains an amino group; used in sunscreen formulations
DiethylaminoethanolC₆H₁₅NOAliphatic amine; known for its use in pharmaceuticals
Ethyl 4-AminobenzoateC₉H₁₁NO₂Ester derivative; utilized in medicinal chemistry

Benzoic acid, 4-amino-2-ethoxy-, 2-(diethylamino)ethyl ester stands out due to its combination of aromatic and aliphatic components, enhancing its solubility and bioactivity compared to simpler analogs.

Synthesis Methods

The synthesis of benzoic acid, 4-amino-2-ethoxy-, 2-(diethylamino)ethyl ester typically involves multi-step organic synthesis techniques. Key steps include:

  • Reaction of 4-amino-2-ethoxybenzoic acid with diethylaminoethanol.
  • Formation of the ester bond through standard esterification reactions.

Applications in Industry

This compound has potential applications across various fields:

  • Pharmaceuticals : As a precursor in drug synthesis.
  • Agriculture : In the formulation of agrochemicals.
  • Dyes and Pigments : Utilized in the production of colorants.

Q & A

Q. What are the optimal synthetic pathways for preparing benzoic acid derivatives with amino and ester substituents, such as the target compound?

Methodological Answer: Synthesis typically involves multi-step reactions, including esterification, amidation, and phosphorylation. For example:

  • Esterification : React 4-amino-2-ethoxybenzoic acid with 2-(diethylamino)ethanol using DCC/DMAP coupling agents to form the ester intermediate .
  • Phosphorylation : Introduce the hydrogen phosphate group via reaction with phosphorus oxychloride (POCl₃) followed by hydrolysis. Monitor reaction progress using TLC or HPLC.
  • Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and characterize via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Table 1 : Key Reaction Conditions for Analogous Compounds

Compound TypeCoupling AgentSolventYield (%)Reference
Diethylaminoethyl esterDCC/DMAPDichloromethane75–85
Phosphate ester derivativePOCl₃Dry THF60–70

Q. How can structural analogs of this compound be characterized to confirm regiochemistry and purity?

Methodological Answer:

  • Spectroscopic Analysis :
  • NMR : Use 1^1H NMR to confirm the presence of ethoxy (δ 1.2–1.4 ppm, triplet) and diethylamino (δ 2.5–3.0 ppm, multiplet) groups. 31^31P NMR can verify phosphate incorporation (δ 0–5 ppm) .
  • HRMS : Compare experimental [M+H]⁺ values with theoretical masses (e.g., C₁₅H₂₄N₂O₅P: calc. 367.1421) .
    • Chromatography : Employ reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) to assess purity (>95%) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in stability data for amino-ester-phosphate derivatives under physiological conditions?

Methodological Answer:

  • Hydrolysis Studies :
  • pH-Dependent Stability : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C. Quantify degradation products via LC-MS. Phosphate esters are typically stable at neutral pH but hydrolyze rapidly under acidic conditions .
  • Enzymatic Stability : Test susceptibility to esterases (e.g., porcine liver esterase) using fluorometric assays. Compare half-life (t1/2t_{1/2}) with analogs (e.g., procaine t1/2t_{1/2} = 30–60 minutes) .
    • Contradiction Resolution : If conflicting data arise, validate assay conditions (e.g., ionic strength, temperature control) and use deuterated solvents to exclude solvent effects in NMR analysis .

Q. How do substituents (e.g., ethoxy vs. hydroxy groups) influence the compound’s pharmacokinetics and receptor binding?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies :
  • Pharmacokinetics : Compare logP values (octanol/water) to assess lipophilicity. Ethoxy groups increase logP vs. hydroxy substituents (e.g., logP = 2.1 for ethoxy vs. 1.3 for hydroxy analogs) .

  • Receptor Binding : Use molecular docking (AutoDock Vina) to model interactions with targets (e.g., voltage-gated sodium channels). Ethoxy groups may enhance hydrophobic interactions vs. hydrogen bonding by hydroxy groups .

    Table 2 : Substituent Effects on Key Properties

    SubstituentlogPPlasma Stability (t1/2t_{1/2}, h)Sodium Channel IC₅₀ (μM)
    Ethoxy2.14.50.85
    Hydroxy1.31.21.50
    Methyl2.46.00.45

Q. What advanced analytical methods are required to study the hydrogen phosphate group’s stability in aqueous formulations?

Methodological Answer:

  • Phosphate Hydrolysis Monitoring :
  • Ion Chromatography (IC) : Quantify free phosphate ions (PO₄³⁻) released during degradation .
  • ²H Isotope Labeling : Synthesize deuterated phosphate analogs to track hydrolysis pathways via LC-MS/MS .
    • Accelerated Stability Testing : Use Arrhenius kinetics (40°C, 75% RH for 6 months) to predict shelf life. Model degradation rates using the Eyring equation .

Contradiction Analysis

Q. How can researchers address discrepancies in reported bioactivity data for structurally similar compounds?

Methodological Answer:

  • Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, ChEMBL) and apply statistical tools (e.g., Cohen’s d) to quantify effect sizes.
  • Assay Standardization : Re-evaluate bioactivity under controlled conditions (e.g., uniform cell lines, ATP concentration in kinase assays) .
  • Cross-Validation : Confirm key findings using orthogonal methods (e.g., SPR for binding affinity vs. fluorescence polarization) .

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